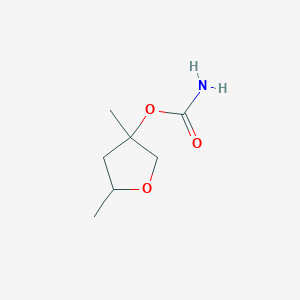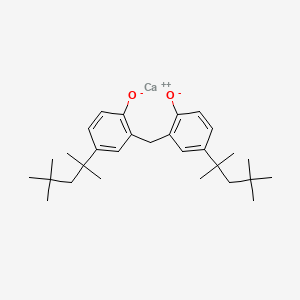
Malonamic acid, 2-sec-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malonamic acid,2-sec-butyl-(8ci) is an organic compound with the molecular formula C7H13NO3. It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a sec-butyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Malonamic acid,2-sec-butyl-(8ci) typically involves the reaction of malonic acid with sec-butylamine. The process can be summarized as follows:
Deprotonation: Malonic acid is deprotonated using a base such as sodium hydroxide to form the malonate anion.
Amidation: The malonate anion reacts with sec-butylamine under controlled conditions to form Malonamic acid,2-sec-butyl-(8ci).
Industrial Production Methods
Industrial production of Malonamic acid,2-sec-butyl-(8ci) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch or Continuous Reactors: The reaction is carried out in batch or continuous reactors to control the reaction parameters effectively.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity
Analyse Des Réactions Chimiques
Types of Reactions
Malonamic acid,2-sec-butyl-(8ci) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sec-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Malonamic acid,2-sec-butyl-(8ci) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of Malonamic acid,2-sec-butyl-(8ci) involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The pathways involved include:
Nucleophilic Attack: The compound can donate electrons to electrophilic centers, leading to bond formation.
Hydrolysis: It can undergo hydrolysis to release malonic acid and sec-butylamine, which can further participate in biochemical pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic Acid: The parent compound, which lacks the sec-butyl group.
Acetoacetic Acid: A similar compound with a keto group instead of the amide group.
Succinamic Acid: Another derivative of succinic acid with an amide group.
Uniqueness
Malonamic acid,2-sec-butyl-(8ci) is unique due to the presence of the sec-butyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
2-carbamoyl-3-methylpentanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-3-4(2)5(6(8)9)7(10)11/h4-5H,3H2,1-2H3,(H2,8,9)(H,10,11) |
Clé InChI |
SCLDPSHCFIMQPE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
